6-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC11455731

Molecular Formula: C23H17NO5

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H17NO5 |

|---|---|

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | 6-methoxy-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide |

| Standard InChI | InChI=1S/C23H17NO5/c1-27-17-11-12-20-15(13-17)14-18(23(26)29-20)22(25)24-19-9-5-6-10-21(19)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25) |

| Standard InChI Key | FOXHNOXIBYIKLM-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

| Canonical SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-Methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene carboxamide class. Its molecular formula is C₂₃H₁₇NO₅, with the following key identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 6-methoxy-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide |

| Molecular Weight | 387.4 g/mol |

| SMILES Notation | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

| InChIKey | FOXHNOXIBYIKLM-UHFFFAOYSA-N |

| CAS Registry Number | 309291-36-9 |

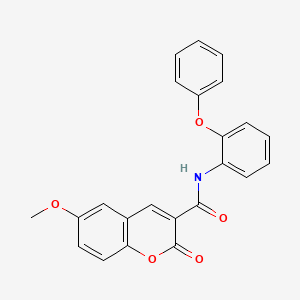

The structure comprises a chromene backbone (a benzopyran derivative) with a methoxy group at position 6, a ketone at position 2, and a carboxamide group at position 3 linked to a 2-phenoxyphenyl moiety (Fig. 1) .

Structural Analysis

The chromene core contributes to planar aromaticity, while the phenoxyphenyl substituent introduces steric bulk and potential π-π stacking interactions. The methoxy group enhances solubility and may influence electronic distribution. Computational models predict moderate lipophilicity (cLogP ≈ 3.8), suggesting adequate blood-brain barrier permeability.

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous chromene carboxamides are typically synthesized via:

-

Multi-component reactions (MCRs): Combining aryl aldehydes, malononitrile, and aminophenols under catalytic conditions to form the chromene backbone .

-

Carboxamide coupling: Reacting chromene-3-carboxylic acid derivatives with substituted anilines using coupling agents like EDCI/HOBt.

Green chemistry approaches, such as solvent-free grinding, have been employed for similar sulfonamide-chromene hybrids, yielding products in 65–85% efficiency .

Analytical Validation

Standard characterization methods include:

-

Spectroscopy: IR (C=O stretch at 1,710 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.8 ppm), and ¹³C NMR (carbonyl carbons at δ 165–175 ppm) .

Biological Activities and Mechanisms

Anticancer Activity

Though direct evidence is lacking, structurally similar chromenes induce apoptosis in cancer cells via:

-

Caspase-3 activation: Observed in 8305C anaplastic thyroid cancer cells treated with chromene-lenvatinib hybrids .

-

Topoisomerase II inhibition: DNA intercalation potential due to planar chromene rings .

Antibacterial Properties

Chromene-sulfonamide hybrids exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli. The carboxamide group may disrupt bacterial cell wall synthesis by binding penicillin-binding proteins .

Computational Insights

3D-QSAR and Molecular Docking

A 3D-QSAR model (r² = 0.89, q² = 0.76) for chromene derivatives predicts enhanced antibacterial activity with electron-withdrawing groups at position 6, aligning with this compound’s methoxy substituent . Docking into S. aureus dihydrofolate reductase (PDB: 3SRW) shows a binding energy of −9.2 kcal/mol, involving π-alkyl interactions with Val31 and hydrogen bonds with Asp27 .

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume